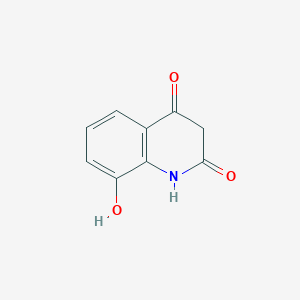
8-Hydroxyquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl and dione functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with suitable oxidizing agents. For instance, quinoline N-oxides can be used as starting materials, which undergo cyclization under visible light-mediated conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in the presence of catalysts has been explored to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: The hydroxyl and dione groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Quinoline N-oxides are commonly used as starting materials for oxidation reactions.
Catalysts: Catalytic systems, such as those involving visible light, are employed to facilitate reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-2,4(1H,3H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxyquinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways. The hydroxyl and dione groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
8-hydroxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-3,11H,4H2,(H,10,13) |
Clave InChI |
VREJQFFLGXZRTC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C(=CC=C2)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















